BenchChemオンラインストアへようこそ!

1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium

Anticancer Cytotoxicity MCF-7

1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium (molecular formula C14H14N3O2⁺, molecular weight 256.28 g/mol) belongs to the class of pyridinium-hydrazone derivatives, structurally characterized by a quaternary pyridinium nitrogen linked via an acetohydrazide bridge to a 4-hydroxybenzylidene hydrazone moiety. This compound is formally the condensation product of Girard’s reagent P (1-(2-hydrazino-2-oxoethyl)pyridinium chloride) with 4-hydroxybenzaldehyde, placing it within a well-studied family of cationic hydrazones that have demonstrated antimicrobial, antitumoral, and enzyme-inhibitory properties.

Molecular Formula C14H14N3O2+
Molecular Weight 256.28 g/mol
Cat. No. B10907913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium
Molecular FormulaC14H14N3O2+
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC(=O)NN=CC2=CC=C(C=C2)O
InChIInChI=1S/C14H13N3O2/c18-13-6-4-12(5-7-13)10-15-16-14(19)11-17-8-2-1-3-9-17/h1-10H,11H2,(H-,15,16,18,19)/p+1
InChIKeyFEHOJFAATZOPMG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[(2E)-2-(4-Hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium: A Pyridinium-Hydrazone Derivative with Multimodal Biological Activity


1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium (molecular formula C14H14N3O2⁺, molecular weight 256.28 g/mol) belongs to the class of pyridinium-hydrazone derivatives, structurally characterized by a quaternary pyridinium nitrogen linked via an acetohydrazide bridge to a 4-hydroxybenzylidene hydrazone moiety . This compound is formally the condensation product of Girard’s reagent P (1-(2-hydrazino-2-oxoethyl)pyridinium chloride) with 4-hydroxybenzaldehyde, placing it within a well-studied family of cationic hydrazones that have demonstrated antimicrobial, antitumoral, and enzyme-inhibitory properties [1]. Its permanent positive charge confers aqueous solubility advantageous for biological assays, while the hydrazone linkage provides a geometrically defined (E)-configuration capable of engaging in hydrogen-bonding and π-stacking interactions with biomolecular targets [2].

Why Generic Substitution Fails for 1-{2-[(2E)-2-(4-Hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium in Biological Screening and Procurement


Within the pyridinium-hydrazone family, minute structural variations—the position of the hydrazone attachment (2-position vs. 4-position on the pyridine ring), the nature of the N-alkyl substituent, and the substitution pattern on the benzylidene ring—yield dramatic differences in biological potency and selectivity [1]. For example, in a series of 4-hydrazinylpyridinium derivatives, the 4-hydroxybenzylidene-containing compound 3d exhibited an IC50 of 3.27 µM against MCF-7, whereas structural analogs with different benzylidene substituents showed up to 2.6-fold weaker activity [2]. Similarly, among cholinesterase inhibitors, the benzofuran-ethylidene analog 3b displayed an AChE IC50 of 0.23 µM, while compounds differing only in the N-alkyl chain length or aromatic ring system showed markedly reduced potency [3]. The target compound, bearing the hydrazone at the acetohydrazide side-chain (rather than directly at the pyridine 4-position) and lacking an extended N-alkylphenyl substituent, occupies a distinct structural niche whose biological profile cannot be predicted by simple interpolation from its closest analogs .

Quantitative Differentiation Evidence for 1-{2-[(2E)-2-(4-Hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium Against Closest Analogs


Cytotoxic Potency Against MCF-7 Breast Adenocarcinoma: Target Compound vs. Closest 4-Hydroxybenzylidene Analog

The closest structurally characterized 4-hydroxybenzylidene analog with published quantitative cytotoxicity data is compound 3d (4-(2-(4-hydroxybenzylidene)hydrazinyl)-1-(4-phenylbutyl)pyridinium bromide), which demonstrated an IC50 of 3.27 µM against MCF-7 breast adenocarcinoma cells in a Wst1 cell proliferation assay [1]. The target compound differs from 3d in two critical structural features: (i) the hydrazone is attached at the acetohydrazide side-chain (1-position) rather than directly at the pyridine 4-position, and (ii) the pyridinium nitrogen bears a simple acetohydrazide rather than a 4-phenylbutyl substituent. In the same study, the unsubstituted pyridinium analog (compound 4, naphthalene series) showed an IC50 of 8.54 µM against MCF-7, representing a 2.6-fold reduction in potency relative to 3d [1]. While direct IC50 data for the target compound itself have not been reported in peer-reviewed literature, the structural relocation of the hydrazone from the 4-position to the 1-position side-chain is expected to alter both the electronic distribution and the geometry of target engagement, a phenomenon consistent with SAR trends observed across multiple pyridinium-hydrazone series where positional isomerism produced up to 10-fold differences in IC50 values [2].

Anticancer Cytotoxicity MCF-7 Hydrazone Pyridinium salt

Antimicrobial Selectivity: Target Compound Scaffold vs. Fluorinated Pyridinium-Hydrazone Ionic Liquids

In a systematic antimicrobial screening of substituted benzylidenehydrazinylpyridinium derivatives bearing benzyl, ethylphenyl, and propylphenyl groups on the pyridinium nitrogen, compounds containing a 3-phenylpropyl chain (such as 3d) displayed the highest antimicrobial activity against Staphylococcus aureus, with the most active compound in the series showing broad-spectrum activity against all tested bacteria and fungi strains using the microdilution method [1]. By contrast, fluorinated pyridinium-hydrazone ionic liquids with hexafluorophosphate or tetrafluoroborate counteranions achieved MIC values of 4–8 µg/mL against both bacterial and fungal strains, with potency heavily dependent on the fluorinated counteranion identity [2]. The target compound, lacking both an extended N-alkylphenyl substituent and a fluorinated counteranion, is predicted to exhibit an antimicrobial profile intermediate between these two structural classes. Critically, the presence of the free 4-hydroxy group on the benzylidene ring provides a hydrogen-bond donor absent in fluorinated or methyl-substituted analogs, which may enhance binding to bacterial enzyme targets such as ergosterol biosynthesis enzymes, as demonstrated for related hydroxylated pyridinium-hydrazone ionic liquids [3].

Antimicrobial MIC Pyridinium salt Hydrazone Gram-positive

Cholinesterase Inhibition Potential: Structural Determinants Differentiating Target Compound from High-Potency Benzofuran-Hydrazone Series

Among pyridinium-hydrazone cholinesterase inhibitors, compound 3b (4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium bromide) achieved the highest AChE inhibitory activity with an IC50 of 0.23 µM against electric eel AChE and 0.24 µM against human AChE, surpassing the reference drug galantamine (IC50 0.43 µM eeAChE; 0.52 µM hAChE) [1]. The 4-hydroxybenzylidene analog (compound 3d in the antitumoral series) was not evaluated for cholinesterase inhibition, but SAR analysis across the benzofuran, coumarin, and benzylidene series indicates that the aromatic ring system attached to the hydrazone is a primary determinant of AChE vs. BuChE selectivity [2]. The target compound, bearing a 4-hydroxybenzylidene rather than a benzofuran-ethylidene group, is predicted to show a distinct AChE/BuChE selectivity profile. Molecular docking studies on 3b revealed that the benzofuran oxygen forms a key hydrogen bond with Tyr337 in the AChE peripheral anionic site; the 4-hydroxy group of the target compound’s benzylidene ring could engage a different set of residues, potentially shifting selectivity toward BuChE, which possesses a larger active-site gorge [1].

Cholinesterase inhibition AChE BuChE Alzheimer’s disease Hydrazone

Ultrasound-Assisted Synthesis Efficiency: Green Chemistry Advantage for Pyridinium-Hydrazone Scaffolds

The synthesis of fluorinated pyridinium-hydrazone ionic liquids under ultrasound irradiation achieved reaction times of 30–60 minutes compared to 72 hours under conventional reflux conditions, while simultaneously increasing yields by 15–25% (e.g., compound 5: 88% yield under ultrasound vs. 72% under conventional; compound 10: 85% vs. 68%) [1]. This ultrasound-assisted methodology, involving the condensation of a hydrazide with an aromatic aldehyde followed by N-alkylation, is directly transferable to the synthesis of the target compound from Girard’s reagent P and 4-hydroxybenzaldehyde. The improved efficiency arises from acoustic cavitation enhancing mass transfer and providing localized heating, which is particularly advantageous for the quaternization step where the pyridinium nitrogen reacts with the alkylating agent [1]. The conventional synthesis of related Girard’s P hydrazones typically requires 5–10 hours at room temperature for the condensation step alone [2]; ultrasound reduction to under 1 hour represents a >5-fold decrease in reaction time.

Green chemistry Ultrasound synthesis Pyridinium salt Hydrazone Reaction yield

Metal Complexation Potential: Girard’s P Hydrazone Ligands as d-Metal Chelators for Bioinorganic Applications

Hydrazones derived from Girard’s P reagent, including (E)-1-(2-oxo-2-(2-(quinolin-2-ylmethylene)hydrazinyl)ethyl)pyridin-1-ium chloride (HL1Cl), form stable d-metal complexes with Zn(II), Cu(II), Ni(II), Co(II), Fe(III), and Bi(III) that exhibit enhanced antimicrobial and cytotoxic activities relative to the free ligands [1]. The Zn(II) complex of HL1Cl adopts a distorted trigonal bipyramidal geometry and demonstrated measurable cytotoxicity against HeLa, A375, MCF7, PC-3, and A549 cancer cell lines, with activity linked to reactive oxygen species (ROS) generation [1]. The target compound, as a 4-hydroxybenzylidene hydrazone of Girard’s P, possesses an analogous N,O-donor set capable of metal coordination through the hydrazone nitrogen, the carbonyl oxygen, and potentially the phenolate oxygen after deprotonation. DNA binding constants for structurally related dicationic pyridinium-hydrazone ionic liquids ranged from 4.5 × 10⁴ to 7.2 × 10⁴ M⁻¹ [2], suggesting that metal complexes of the target compound could serve as DNA-targeting metallodrug candidates.

Metal complexes Hydrazone ligands DNA binding Cytotoxicity Girard’s reagent

Aqueous Solubility and Formulation Handleability: Cationic Pyridinium-Hydrazones vs. Neutral Hydrazone Analogs

The permanent positive charge on the pyridinium nitrogen of the target compound confers substantially enhanced aqueous solubility compared to neutral hydrazone analogs. Girard’s reagent P and its hydrazone derivatives are specifically designed to form water-soluble derivatives of carbonyl compounds, a property exploited in analytical chemistry for the extraction and quantification of ketosteroids . Conductance measurements of Girard’s P hydrazones in methanol-water mixtures confirm their behavior as 1:1 electrolytes with complete dissociation, indicating high aqueous solubility [1]. By contrast, neutral benzylidenehydrazinylpyridine derivatives (e.g., 4-(2-(2-hydroxybenzylidene)hydrazinyl)pyridine) lacking the quaternary ammonium center require organic co-solvents for biological assays, potentially confounding IC50 determinations due to solvent toxicity [2]. The target compound’s calculated topological polar surface area (TPSA) of approximately 79.5 Ų, combined with its permanent cationic character, predicts aqueous solubility exceeding 5 mg/mL, a threshold considered favorable for cell-based screening [3].

Aqueous solubility Hydrazone Pyridinium salt Bioavailability Formulation

Optimal Research and Industrial Application Scenarios for 1-{2-[(2E)-2-(4-Hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium Based on Quantitative Evidence


Antitumor Screening Library Component for Breast Cancer Drug Discovery

The target compound is positioned as a structurally distinct pyridinium-hydrazone scaffold for inclusion in MCF-7-focused antitumor screening libraries. Its 1-position hydrazone attachment differentiates it from the extensively studied 4-substituted series (where compound 3d achieved IC50 = 3.27 µM against MCF-7), offering a complementary pharmacophore for structure-activity relationship (SAR) exploration [1]. The compound’s aqueous solubility facilitates direct addition to cell culture media without DMSO vehicles, reducing solvent interference in dose-response determinations. Procurement for this application should specify the compound as the chloride or bromide salt to ensure consistent solubility and biological results.

Lead Scaffold for Antimicrobial Mechanism-of-Action Studies Targeting Gram-Positive Pathogens

The 4-hydroxybenzylidene moiety provides a hydrogen-bond donor absent in the highly potent fluorinated pyridinium ionic liquid series (MIC 4–8 µg/mL), potentially directing the mechanism toward enzymatic inhibition (e.g., ergosterol biosynthesis) rather than membrane disruption [2]. This compound is suitable for mode-of-action studies against Staphylococcus aureus, where benzylidenehydrazinylpyridinium derivatives with appropriate N-alkyl chains have demonstrated selective Gram-positive activity [3]. Researchers should procure the compound alongside its 4-methoxy and 4-nitro benzylidene analogs to establish SAR for the 4-position substituent effect on antimicrobial potency.

Cholinesterase Inhibitor Probe for Alzheimer’s Disease Target Validation

The target compound’s 4-hydroxybenzylidene pharmacophore is predicted to engage the cholinesterase active site differently from the benzofuran-ethylidene series (AChE IC50 = 0.23 µM for compound 3b), potentially yielding a distinct AChE/BuChE selectivity profile [4]. This compound is recommended for comparative cholinesterase inhibition profiling alongside galantamine (AChE IC50 = 0.43–0.52 µM; BuChE IC50 = 14.92 µM) to identify selective BuChE inhibitors, which are increasingly recognized as therapeutic targets for advanced Alzheimer’s disease [4]. Procurement should include analytical certification of (E)-configuration purity, as the hydrazone geometry affects target binding.

Versatile N,O-Ligand Precursor for Bioinorganic Metallodrug Synthesis

As a Girard’s P-derived hydrazone, the target compound serves as a tridentate ligand precursor for d-metal complexes (Zn, Cu, Ni, Co, Fe, Bi) with demonstrated enhancement of cytotoxicity through ROS generation and DNA binding (Kb = 4.5–7.2 × 10⁴ M⁻¹ for related dicationic pyridinium-hydrazone ionic liquids) [5] [6]. The 4-hydroxyphenyl substituent may further modulate the redox potential and radical-scavenging activity of the resulting metal complexes. This application is particularly relevant for laboratories synthesizing metallodrug candidates or studying metal-based mechanisms of anticancer activity. The compound should be procured in high purity (>95%) to avoid competing ligand impurities during metal complexation.

Quote Request

Request a Quote for 1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.